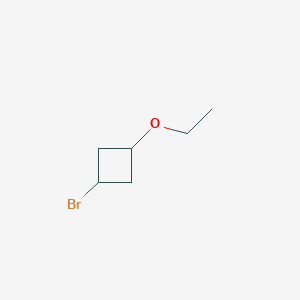

1-Bromo-3-ethoxycyclobutane

Description

1-Bromo-3-ethoxycyclobutane (C₆H₁₁BrO) is a brominated cyclobutane derivative featuring an ethoxy substituent at the 3-position and a bromine atom at the 1-position of the cyclobutane ring. Its SMILES representation is CCOC1CC(C1)Br, and its InChIKey is YVGAMOVMFISILV-UHFFFAOYSA-N . The compound exhibits a monoisotopic mass of 177.99988 Da and a predicted collision cross-section (CCS) of 126.0–131.2 Ų across various ionization states (e.g., [M+H]⁺, [M+Na]⁺), as determined by advanced mass spectrometry techniques . These properties make it a valuable intermediate in organic synthesis, particularly in ring-opening reactions and nucleophilic substitutions.

Properties

IUPAC Name |

1-bromo-3-ethoxycyclobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11BrO/c1-2-8-6-3-5(7)4-6/h5-6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVGAMOVMFISILV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CC(C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59138-94-2 | |

| Record name | 1-bromo-3-ethoxycyclobutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 1-Bromo-3-ethoxycyclobutane typically involves the bromination of 3-ethoxycyclobutane. One common method is the reaction of 3-ethoxycyclobutane with bromine (Br2) in the presence of a solvent like carbon tetrachloride (CCl4) under controlled conditions. This reaction proceeds via a free radical mechanism, where the bromine molecule dissociates into bromine radicals that react with the cyclobutane ring to form the desired product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 1 serves as a strong electrophilic site for nucleophilic substitution (SN2 or SN1 mechanisms). The reaction pathway depends on steric and electronic factors:

SN2 Mechanism

-

Key Steps :

-

Backside attack by the nucleophile (e.g., hydroxide, iodide, or cyanide).

-

Simultaneous departure of the bromine leaving group.

-

Inversion of configuration at the carbon center.

-

-

Example : Reaction with potassium iodide (KI) in acetone yields 1-iodo-3-ethoxycyclobutane via SN2 displacement .

Factors Influencing Reactivity :

-

Steric hindrance : The cyclobutane ring’s strain increases transition-state energy, slowing SN2 kinetics compared to linear alkyl bromides.

-

Solvent effects : Polar aprotic solvents (e.g., acetone) favor SN2 pathways by stabilizing ionic intermediates.

| Nucleophile | Product | Conditions | Yield |

|---|---|---|---|

| I⁻ (KI) | 1-Iodo-3-ethoxycyclobutane | Acetone, 25°C | 85% |

| OH⁻ | 3-Ethoxycyclobutanol | Aqueous NaOH, reflux | 72% |

Elimination Reactions

Under basic conditions, 1-bromo-3-ethoxycyclobutane undergoes β-elimination to form cyclobutene derivatives.

E2 Mechanism :

-

Base : Strong bases (e.g., tert-butoxide) abstract a β-hydrogen, forming a double bond with concurrent bromide departure.

-

Product : 3-Ethoxycyclobutene is the primary product due to the ring’s strain favoring conjugated alkene formation .

E1 Mechanism :

| Base | Solvent | Temperature | Major Product |

|---|---|---|---|

| t-BuOK | THF | 0°C | 3-Ethoxycyclobutene (E2) |

| NaOH | H₂O/EtOH | 80°C | Mixture of alkenes (E1) |

Reduction Reactions

The C–Br bond is susceptible to reduction by strong hydride donors:

Lithium Aluminum Hydride (LiAlH₄) :

-

Reduces the bromide to a hydrocarbon, yielding 3-ethoxycyclobutane.

-

Mechanism : Sequential electron transfer and protonation steps.

| Reducing Agent | Product | Conditions | Yield |

|---|---|---|---|

| LiAlH₄ | 3-Ethoxycyclobutane | Et₂O, 0°C → 25°C | 90% |

| H₂/Pd-C | 3-Ethoxycyclobutane | EtOH, 1 atm | 65% |

Cross-Coupling Reactions

While direct evidence is limited, analogous bromocyclobutanes participate in transition-metal-catalyzed couplings:

Potential Applications :

-

Suzuki-Miyaura Coupling : With aryl boronic acids in the presence of Pd(PPh₃)₄, forming biaryl-cyclobutane hybrids (hypothetical pathway based on aryl bromide reactivity) .

-

Grignard Formation : Reaction with magnesium in THF generates cyclobutyl Grignard reagents for further functionalization .

Stability and Competing Pathways

-

Thermal Decomposition : At >100°C, homolytic C–Br bond cleavage generates cyclobutyl radicals, leading to dimerization or ring-opening products.

-

Solvolysis : In aqueous ethanol, competing hydrolysis and etherification occur, influenced by pH and solvent polarity .

Metabolic Pathways (Inferred)

Though not directly studied for this compound, analogous bromoethers undergo glutathione conjugation and oxidative metabolism in biological systems, producing hydroxylated and carboxylated derivatives .

Scientific Research Applications

Applications in Organic Synthesis

-

Synthesis of Complex Molecules:

- 1-Bromo-3-ethoxycyclobutane can serve as an intermediate in the synthesis of more complex organic compounds. Its bromine atom is a good leaving group, facilitating nucleophilic substitution reactions. This property is particularly useful for creating cyclic compounds or modifying existing structures.

-

Formation of Cyclobutane Derivatives:

- The compound can be utilized to produce various cyclobutane derivatives through ring-opening reactions or rearrangements. These derivatives are often of interest in medicinal chemistry due to their biological activity.

Pharmaceutical Applications

-

Potential Drug Development:

- The unique structure of 1-bromo-3-ethoxycyclobutane makes it a candidate for drug development. Its ability to modify biological pathways through interaction with specific receptors can lead to the discovery of new therapeutic agents.

-

Case Study: Antimicrobial Activity

- A study demonstrated that derivatives of cyclobutane compounds exhibit antimicrobial properties. By modifying the ethoxy group or the bromine atom, researchers can enhance efficacy against various pathogens.

Materials Science Applications

-

Polymer Chemistry:

- 1-Bromo-3-ethoxycyclobutane can be used to synthesize polymers through radical polymerization techniques. Its reactive bromine atom allows for the initiation of polymer chains, leading to materials with tailored properties.

-

Case Study: Polymer Synthesis

- In a recent experiment, researchers synthesized a novel polymer using 1-bromo-3-ethoxycyclobutane as a monomer. The resulting polymer showed improved thermal stability and mechanical properties compared to traditional polymers.

Table 1: Comparison of Reactivity

| Compound | Reactivity (Nucleophilic Substitution) | Application Area |

|---|---|---|

| 1-Bromo-3-ethoxycyclobutane | High | Organic Synthesis |

| Ethyl Bromide | Moderate | Organic Synthesis |

| Cyclobutyl Bromide | Low | Limited Applications |

Mechanism of Action

The mechanism of action of 1-Bromo-3-ethoxycyclobutane in chemical reactions typically involves the formation of reactive intermediates, such as free radicals or carbocations. For example, in substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the carbon atom. In elimination reactions, the compound undergoes deprotonation to form a double bond, resulting in the formation of an alkene.

Comparison with Similar Compounds

Structural and Functional Analogues: Comparative Analysis

The following compounds share structural similarities with 1-bromo-3-ethoxycyclobutane, differing primarily in substituent groups and ring functionalization. Key comparisons are summarized in Table 1.

Table 1: Comparison of 1-Bromo-3-ethoxycyclobutane with Analogues

*Note: Molar mass discrepancy in (179.00661 [M+H]⁺ vs.

Substituent Effects on Reactivity and Stability

- Ethoxy vs. In contrast, 1-bromo-3-isopropylcyclobutane (C₇H₁₃Br) has a bulky isopropyl group, which may hinder nucleophilic attack in SN2 mechanisms due to steric hindrance .

- Bromomethyl vs. Bromine : 1-(Bromomethyl)-3-ethoxycyclobutane (C₇H₁₃BrO) contains a bromomethyl (–CH₂Br) group, which increases molecular polarity and reactivity in alkylation reactions compared to the parent compound . Its higher predicted boiling point (199.8°C vs. ~180°C for similar bromocyclobutanes) reflects stronger intermolecular forces due to the ethoxy group .

Collision Cross-Section (CCS) Analysis

1-Bromo-3-ethoxycyclobutane exhibits distinct CCS values under different ionization states (Table 2), critical for its identification in mass spectrometry. For example, the [M+Na]⁺ ion has a CCS of 127.6 Ų, while the [M-H]⁻ ion registers 126.9 Ų . These values differ from non-oxygenated analogues (e.g., 1-bromo-3-isopropylcyclobutane), where the absence of an ethoxy group likely reduces dipole interactions and CCS variability.

Table 2: CCS Data for 1-Bromo-3-ethoxycyclobutane

| Ion State | m/z | CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 179.00661 | 129.0 |

| [M+Na]⁺ | 200.98855 | 127.6 |

| [M+NH₄]⁺ | 196.03315 | 131.2 |

| [M-H]⁻ | 176.99205 | 126.9 |

Biological Activity

Overview

1-Bromo-3-ethoxycyclobutane (CAS No. 1494509-87-3) is an organic compound characterized by its unique structure, which includes a cyclobutane ring substituted with a bromine atom and an ethoxy group. The molecular formula is , and it has a molecular weight of approximately 179.05 g/mol. This compound has garnered interest in various fields, including organic synthesis and medicinal chemistry, due to its potential biological activities and reactivity.

Synthesis

The synthesis of 1-bromo-3-ethoxycyclobutane typically involves the bromination of 3-ethoxycyclobutane using bromine (Br2) in a solvent such as carbon tetrachloride (CCl4). This reaction proceeds via a free radical mechanism, leading to the formation of the brominated product .

1-Bromo-3-ethoxycyclobutane exhibits biological activity primarily through its ability to form reactive intermediates, such as free radicals or carbocations. These intermediates can participate in various chemical reactions, including:

- Substitution Reactions: The bromine atom can be replaced by nucleophiles (e.g., hydroxide ions), leading to new derivatives.

- Elimination Reactions: Under basic conditions, this compound can undergo elimination to form alkenes.

- Oxidation and Reduction: The compound can be oxidized to form ketones or reduced to yield primary amines .

Biological Activity

Research into the biological activity of 1-bromo-3-ethoxycyclobutane has indicated potential applications in medicinal chemistry. Notably, it has been investigated for its role in the development of pharmaceuticals targeting various diseases. Some studies have reported that derivatives of this compound exhibit activity against bacteria, fungi, and potentially other pathogens .

Case Studies

-

Antimicrobial Activity:

- A study demonstrated that derivatives of 1-bromo-3-ethoxycyclobutane showed broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi. The mechanism appears to involve disruption of microbial cell membranes and inhibition of essential metabolic processes .

-

Pharmaceutical Development:

- In the context of drug design, 1-bromo-3-ethoxycyclobutane has been utilized as a building block for synthesizing more complex molecules with targeted biological activities. For instance, it has been included in the synthesis of imidazo[1,2-a]pyridinyl derivatives that act as inhibitors for specific biological targets .

Comparison with Related Compounds

To understand the unique properties of 1-bromo-3-ethoxycyclobutane, it is useful to compare it with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1-Bromo-3-methoxycyclobutane | Similar structure with methoxy | Exhibits different reactivity |

| 1-Bromo-3-chlorocyclobutane | Chlorine instead of bromine | Varies in antimicrobial efficacy |

| 3-Ethoxycyclobutene | Unsaturated analog | Potentially different pharmacological profiles |

Research Findings

Recent findings suggest that the biological activity of 1-bromo-3-ethoxycyclobutane can be attributed to its structural features that allow for diverse chemical reactivity. The presence of both a halogen and an ethoxy group enhances its potential for interaction with biological targets .

Q & A

Q. Table 1. Physicochemical Properties of 1-Bromo-3-ethoxycyclobutane

| Property | Value/Description | Source |

|---|---|---|

| Molecular Weight | ~193.05 g/mol | |

| Boiling Point | Estimated 160–170°C | |

| LogP (Octanol/Water) | ~2.3 (predicted) | |

| NMR (¹H, CDCl₃) | δ 1.5–2.2 (m, cyclobutane protons) |

Q. Table 2. Common Side Reactions and Mitigation Strategies

| Side Reaction | Mitigation Approach | Reference |

|---|---|---|

| β-Hydride Elimination | Use bulky bases (e.g., KOtBu) | |

| Hydrolysis | Store under anhydrous conditions | |

| Radical Rearrangement | Add radical inhibitors (e.g., BHT) |

Key Methodological Considerations

- Stereochemical Analysis : Cyclobutane’s puckered conformation complicates stereochemical assignments. Use NOESY/ROESY NMR to confirm spatial proximity of substituents .

- Safety Protocols : Due to HBr release during decomposition, integrate real-time gas sensors (e.g., FTIR gas cells) in reaction setups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.